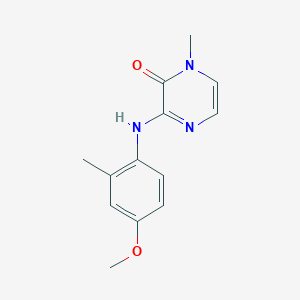

3-((4-methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-(4-methoxy-2-methylanilino)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-8-10(18-3)4-5-11(9)15-12-13(17)16(2)7-6-14-12/h4-8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFMOJXOHNYONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC2=NC=CN(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-methoxy-2-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is a pyrazinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Several studies have indicated that pyrazinone derivatives exhibit significant antibacterial and antifungal properties. The presence of the methoxy group and the methyl substitution on the phenyl ring enhances its lipophilicity, facilitating better membrane penetration and interaction with microbial targets.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer and anti-inflammatory effects. For instance, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Cellular Pathways : Research indicates that this compound may modulate pathways such as MAPK/ERK signaling, which is crucial in cell proliferation and survival. By influencing these pathways, the compound could exert antiproliferative effects on cancer cells.

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various pyrazinone derivatives against common pathogens. The results are summarized in Table 1 below:

| Compound Name | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.025 | Staphylococcus aureus |

| 3-(4-chlorophenyl)acrylamide derivative | 0.050 | Escherichia coli |

| 3-(4-fluorophenyl)acrylamide derivative | 0.030 | Candida albicans |

Case Studies

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human lung cancer cells (A549). The IC50 value was found to be approximately 10 µM, indicating significant cytotoxicity.

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related pyrazinone derivatives:

Key Comparisons

Substituent Effects on Lipophilicity: The target compound’s methoxy group (logP ~1.5–2.0 estimated) likely offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the chloro-substituted analog () has higher lipophilicity (Cl > OCH₃), which may enhance tissue penetration but reduce aqueous solubility.

Metabolic Stability: The acetylpyrrolidine derivative () may resist cytochrome P450 oxidation due to its saturated ring, whereas the target compound’s methoxy group could undergo demethylation.

The fluoro substituent in enhances electronegativity without significantly increasing steric hindrance, a common tactic to improve target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.